molecular formula C36H45NO17 B6595333 Aquifoliunine EIII CAS No. 220751-20-2

Aquifoliunine EIII

Cat. No.: B6595333
CAS No.: 220751-20-2
M. Wt: 763.7 g/mol
InChI Key: NLOQRURWORDOGK-UHFFFAOYSA-N
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Description

Aquifoliunine EIII is a naturally occurring alkaloid that belongs to the class of organic compounds known as alkaloids and derivatives. These compounds are characterized by the presence of basic nitrogen atoms.

Mechanism of Action

Biochemical Pathways

Aquifoliunine E-III may affect various biochemical pathways within the cell. The specific pathways and their downstream effects are currently unknown

Pharmacokinetics

The compound’s complex structure and large molecular weight suggest that it may have unique pharmacokinetic properties

Result of Action

The molecular and cellular effects of Aquifoliunine E-III’s action are currently unknown. Given the compound’s potential interactions with multiple targets, it is likely that it induces a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Aquifoliunine E-III. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

Aquifoliunine E-III plays a significant role in biochemical reactions due to its complex structure and functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of Aquifoliunine E-III to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, Aquifoliunine E-III can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

Aquifoliunine E-III exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Aquifoliunine E-III can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . It also affects the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell survival and growth. Furthermore, Aquifoliunine E-III impacts cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of Aquifoliunine E-III involves several key processes. At the molecular level, Aquifoliunine E-III binds to specific biomolecules, including enzymes and receptors, through various interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, Aquifoliunine E-III can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aquifoliunine E-III can change over time due to factors such as stability and degradation. Aquifoliunine E-III is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments . Long-term studies have shown that Aquifoliunine E-III can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. The extent of these effects can diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of Aquifoliunine E-III vary with different dosages in animal models. At low doses, Aquifoliunine E-III has been shown to have beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at certain dosages, beyond which toxicity increases significantly.

Metabolic Pathways

Aquifoliunine E-III is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. Aquifoliunine E-III can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites.

Transport and Distribution

Within cells and tissues, Aquifoliunine E-III is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Aquifoliunine E-III can accumulate in specific tissues, depending on its affinity for certain transporters and binding proteins. This localization can influence its biological activity and the duration of its effects.

Subcellular Localization

Aquifoliunine E-III exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, Aquifoliunine E-III may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its subcellular localization can also determine its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aquifoliunine EIII involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the core structure through a series of cyclization reactions. Key intermediates are often prepared using reactions such as aldol condensation, Michael addition, and intramolecular cyclization. The final steps usually involve functional group modifications to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound in limited quantities for research purposes. The industrial methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

Aquifoliunine EIII undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide, potassium carbonate).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or ethers .

Scientific Research Applications

Aquifoliunine EIII has several scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Aquifoliunine EIII can be compared with other similar alkaloids, such as:

This compound is unique due to its specific arrangement of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

(18,19,21,24-tetraacetyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45NO17/c1-15-16(2)31(44)53-29-26(49-18(4)39)30(52-21(7)42)35(14-47-17(3)38)28(51-20(6)41)25(43)23-27(50-19(5)40)36(35,34(29,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,25-30,43,46H,13-14H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOQRURWORDOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314065
Record name (-)-Aquifoliunine E-III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220751-20-2
Record name (-)-Aquifoliunine E-III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220751-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Aquifoliunine E-III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aquifoliunine EIII
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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